molecular formula C13H19N B13357044 ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine

((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine

Cat. No.: B13357044
M. Wt: 189.30 g/mol
InChI Key: IXNJXKWLGWEMEC-GWCFXTLKSA-N
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Description

((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine is a chiral amine compound with significant potential in various fields of scientific research. This compound features a unique structure that includes an isopropyl group and a dihydroindenyl moiety, making it an interesting subject for studies in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine typically involves several steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often focus on improving the efficiency of each step, minimizing waste, and ensuring consistent product quality. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

Chemistry

In chemistry, ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and chiral synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .

Medicine

It can be used in the synthesis of drugs that target specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.

Mechanism of Action

The mechanism of action of ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((1R,3S)-3-Isopropyl-2,3-dihydro-1H-inden-1-yl)methanamine include other chiral amines and indenyl derivatives. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of an isopropyl group and a dihydroindenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for a wide range of applications .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

[(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine

InChI

InChI=1S/C13H19N/c1-9(2)13-7-10(8-14)11-5-3-4-6-12(11)13/h3-6,9-10,13H,7-8,14H2,1-2H3/t10-,13-/m0/s1

InChI Key

IXNJXKWLGWEMEC-GWCFXTLKSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)CN

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)CN

Origin of Product

United States

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